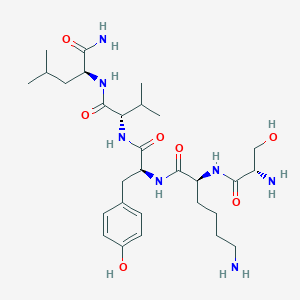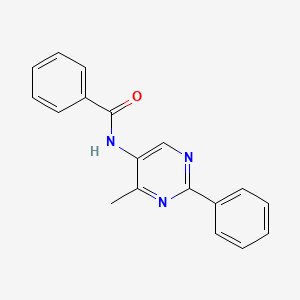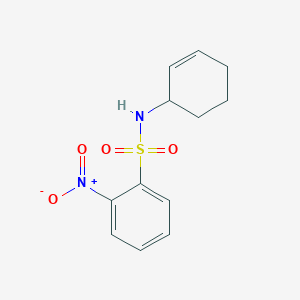
L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide: is a peptide compound composed of the amino acids serine, lysine, tyrosine, valine, and leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at amino acids like tyrosine.
Reduction: Disulfide bonds within peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents like HBTU or DIC.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to dityrosine formation.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.
Catalysis: Peptides can act as catalysts in certain chemical reactions.
Biology:
Enzyme Inhibition: Peptides can be designed to inhibit specific enzymes.
Signal Transduction: Peptides can mimic or interfere with biological signaling pathways.
Medicine:
Drug Development: Peptides are explored as potential therapeutic agents for various diseases.
Diagnostics: Peptides can be used in diagnostic assays to detect specific biomolecules.
Industry:
Biotechnology: Peptides are used in the development of biotechnological products.
Material Science: Peptides can be incorporated into materials to impart specific properties.
Mécanisme D'action
The mechanism of action of L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the peptide’s structure and function.
Comparaison Avec Des Composés Similaires
L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide: is similar to other peptides composed of different amino acid sequences.
Semaglutide: A peptide used for treating type 2 diabetes, which also contains a sequence of amino acids.
Uniqueness:
- The specific sequence of amino acids in this compound gives it unique properties and potential applications.
- Differences in amino acid composition and sequence can significantly alter a peptide’s biological activity and stability.
Propriétés
Numéro CAS |
649720-55-8 |
|---|---|
Formule moléculaire |
C29H49N7O7 |
Poids moléculaire |
607.7 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C29H49N7O7/c1-16(2)13-22(25(32)39)34-29(43)24(17(3)4)36-28(42)23(14-18-8-10-19(38)11-9-18)35-27(41)21(7-5-6-12-30)33-26(40)20(31)15-37/h8-11,16-17,20-24,37-38H,5-7,12-15,30-31H2,1-4H3,(H2,32,39)(H,33,40)(H,34,43)(H,35,41)(H,36,42)/t20-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
PGZWYWCABUIHDX-LSBAASHUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2-(cyanomethyl)phenyl]acetate](/img/structure/B12600679.png)
![4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline](/img/structure/B12600684.png)

![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)

![2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole](/img/structure/B12600727.png)





![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)


